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Abstract

The molecular formula C15H19NO2 represents a diverse array of structural isomers with
significant pharmacological and toxicological implications. This technical guide provides a
comprehensive overview of prominent isomers, with a focus on their stereochemistry,
guantitative pharmacological data, and detailed experimental protocols for their synthesis and
analysis. The isomers discussed herein are primarily psychoactive substances and
pharmaceuticals, including the synthetic cathinone 3,4-Methylenedioxypyrovalerone (MDPV),
the antidepressant Venlafaxine, the phenyltropane stimulant Dichloropane (RTI-111), the
natural tropane alkaloid Tropacocaine, and the melatonin receptor agonist Tasimelteon. This
guide aims to serve as a valuable resource for researchers in medicinal chemistry,
pharmacology, and drug development by consolidating key technical information on these
compounds.

Introduction to C15H19NO2 Isomers

Structural isomers with the same molecular formula can exhibit vastly different chemical,
physical, and biological properties. This is particularly evident in the realm of pharmacology,
where subtle changes in molecular architecture can lead to profound differences in bioactivity
and toxicity. The stereochemistry of these molecules often plays a pivotal role, with different
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enantiomers or diastereomers displaying unique pharmacological profiles. This guide delves
into the structural and stereochemical nuances of five key isomers of CI15H19NO2.

o 3,4-Methylenedioxypyrovalerone (MDPV): A potent psychostimulant and a norepinephrine-
dopamine reuptake inhibitor (NDRI). It possesses a single chiral center, with the (S)-
enantiomer being significantly more active than the (R)-enantiomer.

o Venlafaxine: A widely prescribed antidepressant of the serotonin-norepinephrine reuptake
inhibitor (SNRI) class. It is marketed as a racemic mixture, with its enantiomers exhibiting
different selectivities for serotonin and norepinephrine transporters.

o Dichloropane (RTI-111): A synthetic phenyltropane derivative that acts as a potent serotonin-
norepinephrine-dopamine reuptake inhibitor (SNDRI). Its specific stereochemistry is crucial
for its high affinity for the dopamine transporter.

e Tropacocaine: A tropane alkaloid found in coca plants, it is a structural isomer of cocaine but
with a distinct pharmacological profile, primarily acting as a local anesthetic and a less potent
psychostimulant.

o Tasimelteon: A melatonin receptor agonist used for the treatment of non-24-hour sleep-wake
disorder. Its specific stereoisomeric structure is essential for its high affinity and selectivity for
MT1 and MT2 receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the selected C15H19NO2
isomers, focusing on their interactions with primary biological targets.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
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. . Norepineph
Dopamine Serotonin .
. rine Reference(s
Compound Enantiomer Transporter Transporter
Transporter )
(DAT) (SERT)
(NET)
MDPV (S)-(+) 0.79 3.13 18 [1]
(R)-(-) ~158 - ~1440 [2]
Dichloropane
(-)-2B,3pB 0.79 3.13 18 [1]
(RTI-111)
Tropacocaine 113 2890 483 [3]
Note: A '-' indicates that data was not available in the cited literature.
Table 2: Melatonin Receptor Binding Affinities (Ki, nM)
Compound Receptor Cell Line Ki (nM) Reference(s)
Tasimelteon MT1 NIH-3T3 0.304 [4115]
CHO-K1 0.35 [5]
MT2 NIH-3T3 0.0692 [4][5]
CHO-K1 0.17 [5]
Table 3: Pharmacokinetic Parameters of Venlafaxine Enantiomers
Parameter (S)-Venlafaxine (R)-Venlafaxine Reference(s)

Oral Bioavailability

~45% (racemate)

~45% (racemate)

[6]

Protein Binding 27 £ 2% 27 £ 2% [6]
Elimination Half-life

] 5+2h 5+2h [6]
(Immediate Release)
Primary Metabolizing

CYP2D6 CYP2D6 [6]

Enzyme
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Experimental Protocols

This section provides detailed methodologies for the synthesis, chiral separation, and analysis
of the discussed C15H19NO2 isomers.

Synthesis and Chiral Resolution of 3,4-
Methylenedioxypyrovalerone (MDPV)

3.1.1. Racemic Synthesis of MDPV
This protocol is an improved version of previously reported methods.[7]

e Preparation of 1-(benzo[d][3][4]dioxol-5-yl)pentan-1-ol: To a solution of piperonal (1
equivalent) in anhydrous THF, add n-butylmagnesium chloride (1.1 equivalents) dropwise at
0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the
reaction with saturated aqueous NH4CI solution and extract with diethyl ether. Dry the
organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield
the crude alcohol.

o Oxidation to 1-(benzo[d][3][4]dioxol-5-yl)pentan-1-one: Dissolve the crude alcohol from the
previous step in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) (1.5
equivalents) portion-wise and stir at room temperature for 4 hours. Filter the reaction mixture
through a pad of silica gel, washing with DCM. Concentrate the filtrate under reduced
pressure to obtain the ketone.

e a-Bromination: Dissolve the ketone in chloroform and add bromine (1.1 equivalents)
dropwise. Stir at room temperature for 2 hours. Wash the reaction mixture with saturated
aqueous NaHCO3 solution and brine. Dry the organic layer over anhydrous MgSO4, filter,
and concentrate to yield 1-(benzo[d][3][4]dioxol-5-yl)-2-bromopentan-1-one.

e Amination to racemic MDPV: To a solution of the a-bromo ketone in acetonitrile, add
pyrrolidine (2.5 equivalents) and stir at room temperature for 24 hours. Remove the solvent
under reduced pressure and partition the residue between diethyl ether and water. Separate
the organic layer, dry over anhydrous MgSO4, filter, and concentrate to obtain crude racemic
MDPV. Purify by column chromatography on silica gel.

3.1.2. Chiral Resolution of Racemic MDPV
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This protocol utilizes fractional crystallization with a chiral resolving agent.[7]

Salt Formation: Dissolve racemic MDPV (1 equivalent) in acetone. In a separate flask,
dissolve (+)-2'-bromotartranilic acid ((+)-BTA) (1 equivalent) in acetone. Add the (+)-BTA
solution to the MDPV solution and stir. The diastereomeric salt of (S)-(-)-MDPVe(+)-BTA will
precipitate.

Isolation of (S)-(-)-MDPVe(+)-BTA: Filter the precipitate, wash with cold acetone, and dry
under vacuum.

Liberation of (S)-(-)-MDPV: Suspend the diastereomeric salt in water and basify with 20%
agueous Na2COa3 solution. Extract the free base with diethyl ether. Dry the organic layer

over anhydrous MgSO4, filter, and concentrate to yield enantiomerically enriched (S)-(-)-

MDPV.

Isolation of (R)-(+)-MDPV: The mother liquor from the initial crystallization is enriched with
(R)-(+)-MDPV. Concentrate the mother liquor and liberate the free base as described above.
React the enriched (R)-(+)-MDPV with (-)-2'-bromotartranilic acid to precipitate the (R)-(+)-
MDPVe(-)-BTA salt, which can be isolated and the free base liberated in the same manner.

3.1.3. Chiral HPLC Analysis of MDPV Enantiomers

Chromatographic Conditions:

o Column: Chiralpak® AS-H (15 cm x 4.6 mm ID, 5 um patrticle size).[8]

o Mobile Phase: Hexane:Ethanol:Triethylamine (97:3:0.1, v/v/v).[8]

o Flow Rate: 1.5 mL/min.[9]

o Detection: UV at 254 nm.[9]

Sample Preparation: Dissolve a small amount of MDPV in the mobile phase.
Injection: Inject 10-20 uL of the sample solution.

Analysis: The two enantiomers will be separated with distinct retention times. The
enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.
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Asymmetric Synthesis of (-)-Venlafaxine

This protocol describes an asymmetric synthesis to produce the (-)-enantiomer of Venlafaxine
with high enantiomeric excess.[10]

o Synthesis of nitrostyrene: React anisaldehyde with nitromethane in the presence of
ammonium acetate in acetic acid under sonication at room temperature.

o Organocatalytic Michael Addition: Perform a Michael addition of cyclohexanone to the
nitrostyrene from the previous step using a proline-based organocatalyst.

o Subsequent reaction steps: The product from the Michael addition undergoes a series of
transformations including reduction, protection, dehydration, epoxidation, and finally, a one-
pot selective epoxide opening and carbamate reduction using lithium aluminum hydride to
yield (-)-Venlafaxine.

Synthesis of Tropacocaine

This protocol describes a common method for the synthesis of Tropacocaine via esterification
of tropine.[11]

« Esterification of Tropine: Dissolve tropine (1 equivalent) and benzoic acid (1.2 equivalents) in
anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add
triphenylphosphine (1.5 equivalents), followed by the dropwise addition of diethyl
azodicarboxylate (DEAD) (1.5 equivalents).

o Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for
12-24 hours.

o Workup and Purification: Quench the reaction with water and extract the product with a
suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude
tropacocaine free base by column chromatography on silica gel.

» Conversion to Hydrochloride Salt: Dissolve the purified tropacocaine free base in diethyl
ether. Add a solution of hydrochloric acid in diethyl ether dropwise to precipitate tropacocaine
hydrochloride. Collect the precipitate by filtration and dry under vacuum.
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Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the primary signaling
pathways of the discussed isomers and a general workflow for their analysis.
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Caption: Monoamine Transporter Inhibition by C15H19NO2 Isomers.
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Caption: Tasimelteon Signaling via Melatonin Receptors.
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Caption: Experimental Workflow for Isomer Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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